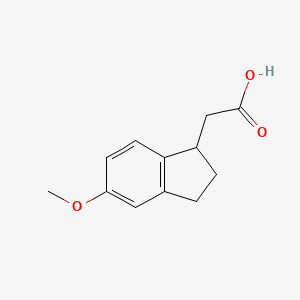
H-Met-Ala-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Met-Ala-OH typically involves the formation of a peptide bond between methionine and alanine. This can be achieved through standard peptide synthesis techniques, such as the use of dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions to prevent racemization .
Industrial Production Methods
Industrial production of this compound can be achieved through microbial fermentation processes. This method involves the use of genetically engineered microorganisms that can produce the dipeptide in large quantities. The fermentation process is optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
H-Met-Ala-OH undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form methionine and alanine.
Substitution: This compound can participate in substitution reactions where the methionine or alanine residues are replaced by other amino acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Reducing agents like sodium borohydride are employed.
Substitution: Various amino acid derivatives can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Free methionine and alanine.
Substitution: New dipeptides with different amino acid compositions.
Scientific Research Applications
H-Met-Ala-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and stability.
Biology: Investigated for its role in protein synthesis and degradation.
Medicine: Explored for its potential therapeutic effects, including antioxidant properties.
Industry: Utilized in the production of specialized peptides and proteins for various industrial applications
Mechanism of Action
H-Met-Ala-OH exerts its effects through various molecular pathways:
Antioxidant Activity: The methionine residue in this compound can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Protein Synthesis: this compound can be incorporated into proteins during translation, affecting protein structure and function.
Enzyme Interaction: The compound can interact with enzymes involved in peptide bond formation and degradation, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
Methionine: An essential amino acid with antioxidant properties.
Alanine: A non-essential amino acid involved in glucose metabolism.
Methionyl-glycine: Another dipeptide with similar properties but different biological activities
Uniqueness
H-Met-Ala-OH is unique due to its specific combination of methionine and alanine, which imparts distinct chemical and biological properties. Its ability to act as an antioxidant and its role in protein synthesis make it a valuable compound for various applications .
Properties
Molecular Formula |
C8H16N2O3S |
|---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C8H16N2O3S/c1-5(8(12)13)10-7(11)6(9)3-4-14-2/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1 |
InChI Key |
JHKXZYLNVJRAAJ-WDSKDSINSA-N |
SMILES |
CC(C(=O)O)NC(=O)C(CCSC)N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CCSC)N |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CCSC)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Bromo-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B8810497.png)











